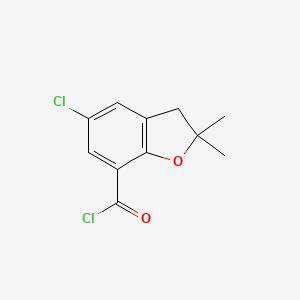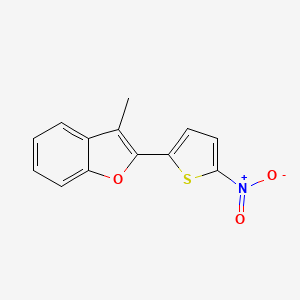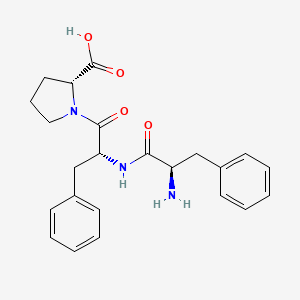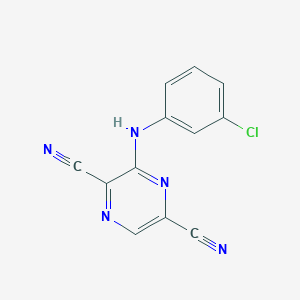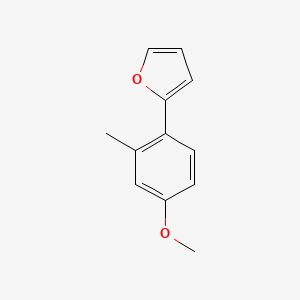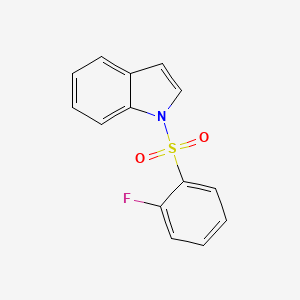![molecular formula C7H5N B12898774 Cyclopenta[C]pyrrole CAS No. 250-26-0](/img/structure/B12898774.png)
Cyclopenta[C]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[C]pyrrole is a heterocyclic compound that consists of a pyrrole ring fused with a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta[C]pyrrole can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, a convenient synthesis method involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, followed by thermal cyclization . Another method includes the ZnCl2-catalyzed chemoselective cascade reactions of enaminones with 2-furylcarbinols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: Substitution reactions, particularly electrophilic substitutions, are common due to the presence of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[C]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism of action of Cyclopenta[C]pyrrole involves its interaction with specific molecular targets. For instance, its antioxidant action mechanism is studied in the context of radical-chain oxidation reactions . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[C]pyrrole can be compared with other similar compounds, such as:
Cyclopenta[b]pyrrole: Another fused heterocycle with similar structural features but different reactivity and applications.
Pyrrolopyrazine: A compound with a pyrrole and pyrazine ring, known for its diverse biological activities.
Uniqueness: this compound’s unique structure, combining a pyrrole ring with a cyclopentane ring, imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other heterocycles.
Eigenschaften
CAS-Nummer |
250-26-0 |
|---|---|
Molekularformel |
C7H5N |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H |
InChI-Schlüssel |
NNHOUIKFCCIVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)
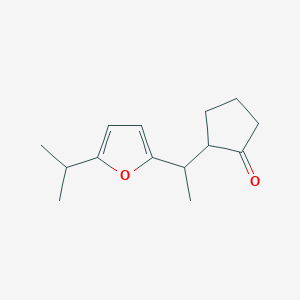

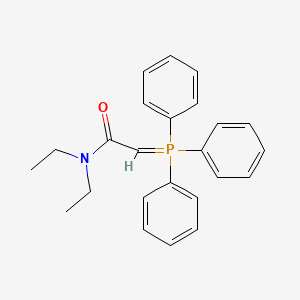
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
